2-(Chloromethyl)-7-fluoroquinazoline
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Overview
Description
2-(Chloromethyl)-7-fluoroquinazoline is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-fluoroquinazoline typically involves the reaction of 2-aminobenzonitrile with chloroacetaldehyde in the presence of a base, followed by cyclization and fluorination steps. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the production .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-7-fluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized to form quinazolinone derivatives or reduced to form dihydroquinazoline derivatives.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-7-fluoroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and inhibition of cell proliferation .
Comparison with Similar Compounds
- 2-(Chloromethyl)-4-methylquinazoline
- 2-(Chloromethyl)-6-fluoroquinazoline
- 2-(Chloromethyl)-4-phenylquinazoline
Comparison: 2-(Chloromethyl)-7-fluoroquinazoline is unique due to the presence of a fluorine atom at the 7-position, which can enhance its lipophilicity and metabolic stability compared to other similar compounds. This structural modification can lead to improved biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C9H6ClFN2 |
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Molecular Weight |
196.61 g/mol |
IUPAC Name |
2-(chloromethyl)-7-fluoroquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c10-4-9-12-5-6-1-2-7(11)3-8(6)13-9/h1-3,5H,4H2 |
InChI Key |
MSMBRUBMMYZKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1F)CCl |
Origin of Product |
United States |
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